N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide hydrochloride
Description
This compound is a benzothiazole-derived molecule featuring a 5-methoxy-substituted benzo[d]thiazole core linked to a 2,4-dimethylbenzamide moiety via a dimethylaminoethyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Benzothiazole derivatives are widely explored for their biological activities, including antimicrobial, anticancer, and central nervous system modulation . The dimethylaminoethyl group is a common structural motif in drug design, contributing to interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-2,4-dimethylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S.ClH/c1-14-6-8-17(15(2)12-14)20(25)24(11-10-23(3)4)21-22-18-13-16(26-5)7-9-19(18)27-21;/h6-9,12-13H,10-11H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABQLZZSWMGCKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=CC(=C3)OC)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide hydrochloride is a synthetic compound that has garnered attention in pharmaceutical research due to its complex molecular structure and significant biological activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a dimethylamino group , a benzo[d]thiazole moiety , and a dimethylbenzamide structure , contributing to its unique pharmacological profile. Its molecular formula is with a molecular weight of approximately 405.9 g/mol.
Research indicates that compounds with similar structures often exhibit multitargeted activity, particularly in the context of neurodegenerative diseases and cancer. The biological activity of this compound may involve:
- Inhibition of Enzymes : Compounds in this class have been shown to inhibit various enzymes relevant to disease processes, including acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are important in Alzheimer's disease pathology .
- Receptor Modulation : The compound may interact with histamine receptors (H3R), providing potential therapeutic effects in neurodegenerative conditions .
Biological Activity Data
Table 1 summarizes key findings related to the biological activity of this compound and its analogs.
Case Studies
- Neurodegenerative Diseases : In studies focusing on Alzheimer's disease, derivatives of benzothiazole have shown promise as multitargeted-directed ligands (MTDLs). For instance, compounds similar to our target compound demonstrated significant inhibition of AChE and MAO-B, suggesting potential for cognitive enhancement in AD patients .
- Cancer Research : Preliminary studies indicate that compounds like this compound may inhibit ubiquitin ligases involved in tumor progression. This suggests a role in cancer therapy by targeting pathways critical for cell cycle regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The following table highlights structural differences and similarities between the target compound and analogs:
Physicochemical and Pharmacological Insights
- In contrast, 6-ethoxy () or 7-chloro-4-methoxy () substituents alter steric and electronic profiles, affecting target affinity and metabolic stability. Acyl Group Variations: The 2,4-dimethylbenzamide in the target compound provides moderate lipophilicity, while acetamide derivatives (e.g., ) are less sterically hindered, possibly favoring faster metabolic clearance. Sulfonylbenzamide derivatives (e.g., ) introduce polarity, which may reduce blood-brain barrier penetration but improve aqueous solubility.
- Biological Activity: Benzothiazole-isoquinoline derivatives (e.g., ) with >90% HPLC purity and melting points >240°C demonstrate the importance of benzothiazole in maintaining structural integrity under physiological conditions. The target compound’s dimethylbenzamide group may similarly contribute to thermal stability. Quinoline analogs like SzR-105 () show that dimethylaminoethyl groups enhance solubility and receptor interactions, a feature shared with the target compound.
- Metabolic Considerations: The dimethylaminoethyl group, common in H₂ antagonists like ranitidine (), is known to interact with cytochrome P-450 enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
